1-Naphtho[2,1-b]furan-2-yl-1-ethanone
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Overview
Description
“1-Naphtho[2,1-b]furan-2-yl-1-ethanone” is a chemical compound with the molecular formula C14H10O2 . It has an average mass of 210.228 Da and a monoisotopic mass of 210.068085 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10O2/c1-9(15)14-8-12-11-5-3-2-4-10(11)6-7-13(12)16-14/h2-8H,1H3 . This code provides a specific representation of its molecular structure.Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 366.5±15.0 °C at 760 mmHg, and a flash point of 173.5±13.1 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .Scientific Research Applications
Synthesis of New Derivatives
The compound can be used in the synthesis of new naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus . These derivatives are formed through Vilsmeier formylation of 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan .
Formation of Heterocyclic Moieties
The compound can react with C- and N-nucleophiles to afford naphthofuranpyrazol derivatives . This reaction can lead to the formation of three different connected heterocyclic moieties .
Antimicrobial Activity
Some derivatives of the compound have shown promising effects against Gram-positive and negative bacteria and fungi . This suggests potential applications in the development of new antimicrobial agents .
Synthesis of Naphthofuropyrimidine Derivatives
The compound can be used in the synthesis of naphthofuropyrimidine derivatives . These derivatives are formed through reactions with formamide .
Synthesis of Other Heterocyclic Compounds
The pyrimidino compound produced from the compound can undergo various reactions to synthesize other heterocyclic compounds .
Antibacterial Activity
The compound has been investigated for its antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus .
Safety And Hazards
properties
IUPAC Name |
1-benzo[e][1]benzofuran-2-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c1-9(15)14-8-12-11-5-3-2-4-10(11)6-7-13(12)16-14/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUUDDPHMDJYQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363193 |
Source
|
Record name | 1-(Naphtho[2,1-b]furan-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphtho[2,1-b]furan-2-yl-1-ethanone | |
CAS RN |
49841-22-7 |
Source
|
Record name | 1-(Naphtho[2,1-b]furan-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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